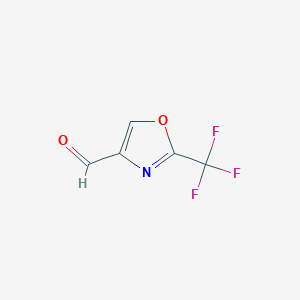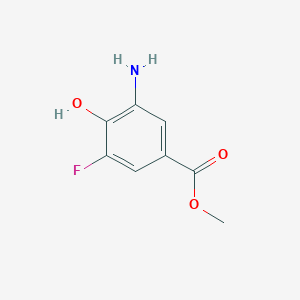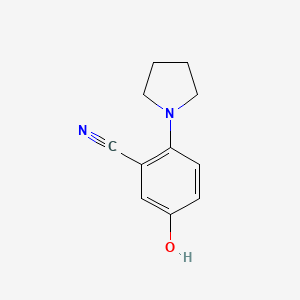![molecular formula C7H4F3N3 B7961172 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7961172.png)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the family of N-heterocyclic compounds . It has a high impact in medicinal chemistry and has attracted attention in material science due to its significant photophysical properties . It is known to possess a wide range of pharmacological activities, such as antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic agents .
Synthesis Analysis
The synthesis of various 3,5-disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported . The compounds were prepared from a common starting material, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . In the C-5 position, a S_NAr type reaction was achieved by first activating the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives . In the C-3 position, arylation was performed via Suzuki–Miyaura cross-coupling using commercially available aromatic and heteroaromatic boronic acids .Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine include S_NAr and Suzuki–Miyaura cross-coupling reactions . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Interest : A novel synthesis method for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles was developed. These products are of biological interest due to their potential applications in medicinal chemistry (Jismy et al., 2018).
Diverse Compound Library : A library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was efficiently synthesized, including analogues of Pim1 kinase inhibitors, suggesting potential applications in drug development (Jismy et al., 2020).
Photophysical Properties : The optical absorption and emission properties in various solvents of a series of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines were studied, indicating potential applications in material science (Stefanello et al., 2022).
Medicinal Applications : Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities, demonstrating potential as therapeutic agents (Fouda et al., 2019).
Enzymatic Inhibitory Activity : Studies on the anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives highlight their significance in drug design (Arias-Gómez et al., 2021).
Synthetic Transformations for Drug Design : The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines have been explored, improving structural diversity and their potential applications in drug development (Arias-Gómez et al., 2021).
Microwave-Assisted Synthesis : A microwave-assisted synthesis method for 7-trifluoromethylpyrazolo[1,5-a]pyrimidine derivatives has been developed, indicating a more efficient route for creating potential drug candidates (Jismy et al., 2021).
Wirkmechanismus
While the exact mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not specified in the sources, it is known that pyrazolo[1,5-a]pyrimidine derivatives display a wide range of pharmacological activities and act as inhibitors of several kinases . They are also known as antagonists of serotonin 5-HT6 receptors .
Zukünftige Richtungen
The future directions for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine involve further exploration of its synthesis and functionalization . There is also interest in its potential as an antitumor scaffold and its enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHAVBXXIXGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Azaspiro[2.4]heptan-1-amine](/img/structure/B7961094.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B7961097.png)











